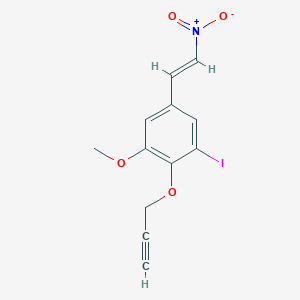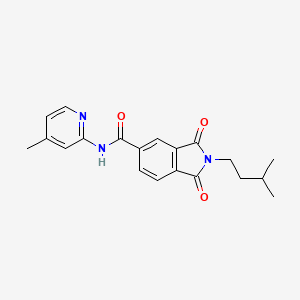![molecular formula C18H29ClN4O3 B4631616 N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
Vue d'ensemble
Description
This compound belongs to a class of chemicals known as ureas, which are characterized by the presence of a carbonyl group connected to two amine groups. The specific structure of this compound indicates potential biological activity, as seen in various urea derivatives.
Synthesis Analysis
Urea derivatives, including compounds similar to the one , are typically synthesized through reactions involving acylazides and amines, as seen in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas (Song Xin-jian et al., 2006). Other methods may involve different starting materials but usually focus on forming the urea linkage through the interaction of an isocyanate or isothiocyanate group with an amine.
Molecular Structure Analysis
Urea derivatives often exhibit unique molecular structures. For instance, compounds like N-(2,5-Dimethoxyphenyl)-N'-(4-hydroxyphenethyl)urea exhibit planar structures with specific dihedral angles and hydrogen bonding patterns, which can influence their biological activity (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. They can also exhibit properties like corrosion inhibition, as seen in 1,3,5-triazinyl urea derivatives (B. Mistry et al., 2011).
Physical Properties Analysis
The physical properties of urea derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. Polymorphism is common, resulting in different crystalline forms with varied physical properties (Robin A Weatherhead-Kloster et al., 2005).
Applications De Recherche Scientifique
Urea Derivatives in Drug Design
Urea derivatives have been widely studied for their versatile bioactivities, making them an important functional group in drug design. They have been incorporated into small molecules displaying a broad range of bioactivities due to their unique hydrogen bonding capabilities. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules across various biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (Jagtap et al., 2017).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. This moiety can be found in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting the flexibility and utility of piperazine-based structures in drug discovery (Rathi et al., 2016).
Chloro-Dimethoxyphenyl Compounds in Environmental and Health Applications
Compounds with chloro-dimethoxyphenyl functionalities have been explored for various environmental and health applications. For instance, chlorophenols (CPs), which share structural similarities with chloro-dimethoxyphenyl compounds, have been studied extensively for their occurrence, toxicity, and transformation in the environment. These studies have implications for understanding the environmental behavior of related compounds and their potential risks or benefits (Peng et al., 2016).
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN4O3/c1-4-6-22-8-10-23(11-9-22)7-5-20-18(24)21-15-12-14(19)16(25-2)13-17(15)26-3/h12-13H,4-11H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRMNLINCFAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
